molecular formula C7H9N3O B13010459 3,6-Dimethylpyrazine-2-carboxamide

3,6-Dimethylpyrazine-2-carboxamide

Cat. No.: B13010459
M. Wt: 151.17 g/mol
InChI Key: LAGDNXXVJYHVQO-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C7H9N3O. It belongs to the pyrazine family, which is known for its aromatic properties and diverse applications in various fields, including pharmaceuticals, agriculture, and food industries. This compound is particularly interesting due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with dimethylamine to form the desired carboxamide . Another method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with various amines in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Dimethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: 3,6-Dimethylpyrazine-2-carboxamide is unique due to its carboxamide functional group, which imparts different chemical and biological properties compared to other dimethylpyrazines.

Biological Activity

3,6-Dimethylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Overview of this compound

This compound is a pyrazine derivative that is being explored for its diverse applications in biology and medicine. Its structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains. For instance, studies have shown that certain pyrazine derivatives can inhibit bacterial growth by interfering with metabolic processes .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundTarget BacteriaInhibition Effect
This compoundE. coliModerate inhibition
2,5-DimethylpyrazineStaphylococcus aureusSignificant inhibition
TetramethylpyrazineVarious Gram-positive bacteriaStrong inhibition

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. The compound's efficacy against specific fungal pathogens is being investigated, with preliminary results suggesting it may inhibit fungal growth through similar mechanisms as its antibacterial effects .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within microbial cells, disrupting their metabolic pathways and leading to cell death. This interaction may involve the inhibition of key enzymes or pathways critical for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazines, including this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI examined various alkylpyrazines and their antimicrobial properties. It was found that while some compounds showed no significant effect on bacterial colonies, others like 2,5-dimethylpyrazine demonstrated considerable antibacterial activity .
  • Research on Antifungal Properties : Another investigation focused on the antifungal potential of pyrazines against agricultural pathogens. The results indicated that certain derivatives could significantly reduce fungal biomass in controlled experiments .
  • Mechanistic Insights : A review highlighted the broader biological activities of pyrazole compounds and their derivatives, suggesting that structural modifications could enhance their efficacy against various pathogens .

Future Directions

The ongoing research into this compound emphasizes the need for further studies to clarify its biological mechanisms and potential therapeutic applications. Future investigations could focus on:

  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.
  • Structural Modifications : Exploring how changes in chemical structure can enhance antimicrobial and antifungal activities.
  • Clinical Trials : Evaluating the potential of this compound as a therapeutic agent for infectious diseases.

Properties

IUPAC Name

3,6-dimethylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-3-9-5(2)6(10-4)7(8)11/h3H,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDNXXVJYHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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